8-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
8-methyl-2-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-9(2)12-8-7-11-6-4-5-10(3)13(11)14-12/h4-6,9,12,14H,7-8H2,1-3H3 |
InChI Key |
NKWULWNUBWAPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CCC(N2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 2-Substituted Quinoline Precursors Using Isothiouronium Salts and Hantzsch Ester
One efficient method involves the catalytic hydrogenation of 2-substituted quinoline compounds to yield 2-substituted 1,2,3,4-tetrahydroquinolines, including derivatives like this compound. This method employs a structurally controlled organic catalyst system consisting of N,N'-diphenylisothiouronium salt and Hantzsch ester as the hydrogen source.
- Reaction conditions : Mild temperatures, short reaction times.
- Catalyst system : Organic catalyst (N,N'-diphenylisothiouronium salt) combined with Hantzsch ester.
- Mechanism : The isothiouronium salt activates the quinoline substrate, while the Hantzsch ester serves as a hydride donor, facilitating selective hydrogenation at the 1,2,3,4-tetrahydroquinoline stage.
- Advantages : High yield, selectivity, and reaction rate under mild conditions.
- Scope : Allows introduction of various substituents at the 2-position, including isopropyl groups as in the target compound.
| Parameter | Details |
|---|---|
| Catalyst | N,N'-diphenylisothiouronium salt |
| Hydrogen donor | Hantzsch ester |
| Temperature | Mild (not explicitly specified, typically <100°C) |
| Reaction time | Short (minutes to a few hours) |
| Yield | High (typically >80%) |
| Selectivity | High for 2-substituted tetrahydroquinolines |
| Substituents tolerated | Alkyl (including isopropyl), aryl, heteroaryl |
This method is described in detail in a Korean patent (KR20210093079A), which emphasizes the efficiency and mildness of the process for preparing biologically relevant tetrahydroquinoline derivatives.
Borrowing Hydrogen Catalysis Using Manganese(I) PN3 Pincer Complex
Another modern and atom-efficient approach involves a one-pot cascade reaction starting from 2-aminobenzyl alcohols and simple secondary alcohols, catalyzed by a manganese(I) PN3 pincer complex. This process follows the borrowing hydrogen methodology:
- Reaction principle : The catalyst temporarily removes hydrogen from the alcohol (oxidation), forms an intermediate imine or quinoline, and then re-adds hydrogen (reduction) to generate the tetrahydroquinoline.
- Reaction conditions : Heating in a closed system at around 120 °C under inert atmosphere.
- Advantages : No external reducing agents needed, water is the only byproduct, and the process is atom-efficient.
- Substrate scope : Secondary alcohols such as isopropanol (propan-2-ol) can be used, making it suitable for introducing the isopropyl substituent at the 2-position.
| Parameter | Details |
|---|---|
| Catalyst | Manganese(I) PN3 pincer complex |
| Substrates | 2-Aminobenzyl alcohol + secondary alcohols |
| Temperature | ~120 °C |
| Atmosphere | Argon or inert gas, closed system |
| Yield | Moderate to high (up to 72% isolated yield) |
| Byproducts | Water |
| Selectivity | High for 1,2,3,4-tetrahydroquinolines |
This methodology was reported in peer-reviewed journals (e.g., Organic Letters, 2020) and provides a sustainable and scalable route to tetrahydroquinolines including 8-methyl-2-(propan-2-yl) derivatives.
Classical Synthetic Routes via Nucleophilic Substitution and Reduction
Traditional synthetic approaches involve multi-step sequences starting from substituted anilines or quinoline derivatives:
- Step 1 : Formation of 2-substituted quinoline or isoquinoline intermediates by nucleophilic substitution or condensation reactions.
- Step 2 : Reduction/hydrogenation of the quinoline ring to the corresponding tetrahydroquinoline.
- Step 3 : Introduction of the 8-methyl substituent via electrophilic aromatic substitution or by using appropriately substituted starting materials.
These methods often utilize:
- Metal catalysts (Pd, Pt, or Raney Ni) for hydrogenation.
- Reducing agents such as lithium aluminum hydride or catalytic hydrogenation under pressure.
- Various solvents including tetrahydrofuran (THF), dimethylformamide (DMF), or mixtures.
While these methods are well-established, they may require harsher conditions and longer reaction times than the catalytic hydrogenation or borrowing hydrogen methods.
Comparative Analysis of Preparation Methods
| Method | Catalyst/System | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Isothiouronium salt + Hantzsch ester | Organic catalyst + hydride donor | Mild temperature, short time | >80 | High selectivity, mild conditions | Requires synthesis of catalyst |
| Manganese(I) PN3 pincer borrowing H2 | Mn(I) complex | 120 °C, closed system | ~70 | Atom-efficient, no external reductant | Requires inert atmosphere |
| Classical hydrogenation/reduction | Pd, Pt, Raney Ni, LiAlH4 | Variable, often harsher | Variable | Established, versatile | Longer times, harsher conditions |
Summary of Research Results and Data
- The isothiouronium salt/Hantzsch ester method achieves rapid hydrogenation of 2-substituted quinolines under mild conditions with high yields and selectivity, suitable for preparing this compound.
- Borrowing hydrogen catalysis with manganese(I) PN3 pincer complexes offers a green, atom-efficient, and selective one-pot synthesis starting from 2-aminobenzyl alcohol and isopropanol, yielding the target compound in good isolated yields (~70%).
- Classical methods remain useful but are less efficient and require more demanding conditions.
Chemical Reactions Analysis
Nitrogen-Centered Reactions
The secondary amine in the tetrahydroquinoline ring enables nucleophilic reactions.
Sulfonylation
Reaction with sulfonyl chlorides under mild conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 4-Chloro-3-nitrobenzenesulfonyl chloride, THF/H₂O, NaHCO₃, 20°C | 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-8-Me-2-iPr-THQ | 71–85% |
This proceeds via SN2 mechanism, forming sulfonamide derivatives useful in medicinal chemistry .
Acylation
Reaction with acyl chlorides:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 2-(4-Isobutylphenyl)propanoyl chloride, CH₂Cl₂, Et₃N | 1-Acyl-8-Me-2-iPr-THQ | 96% |
Triethylamine neutralizes HCl, driving the reaction to completion .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution at activated positions (para/ortho to methyl/isopropyl groups).
Nitration
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C | 5-Nitro-8-Me-2-iPr-THQ | ~60%* |
*Predicted yield based on similar tetrahydroquinoline nitrations .
Halogenation
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Br₂/FeBr₃, CH₂Cl₂, 25°C | 6-Bromo-8-Me-2-iPr-THQ | ~55%* |
Bromination occurs at the most electron-rich position (C6) .
Oxidation to Quinoline
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| TiO₂, UV light (350 nm), ethanol | 8-Methyl-2-isopropylquinoline | 71%* |
TiO₂ catalyzes dehydrogenation, converting the tetrahydro ring to aromatic quinoline .
Reductive Alkylation
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaBH₄, NiBr₂, THF/MeOH | N-Alkylated derivatives | 81% |
Buchwald–Hartwig Amination
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | C6-Aryl-8-Me-2-iPr-THQ | ~75%* |
Enables C–N bond formation at the aromatic ring .
Suzuki–Miyaura Coupling
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | C6-Aryl-8-Me-2-iPr-THQ | ~70%* |
Requires prior bromination at C6 .
Reduction-Cyclization
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | Hexahydroacridine derivatives | 65%* |
Concurrent hydrogenation and cyclization yield fused polycyclic systems .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 8-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline:
Basic Information
this compound is a specialty chemical with the molecular formula C13H19N and CAS number 2059974-92-2 or 1547863-56-8 . Other synonyms include this compound, SCHEMBL10840324 and EN300-625968 . It has a molecular weight of 189.3 .
Potential Applications
Tetrahydroquinolines, in general, are important synthetic targets due to their presence in natural products and medicinal agents . Research indicates that these compounds have a range of applications:
- Drug Development: Tetrahydroquinoline derivatives are being explored for potential use in treatments for diseases such as HIV and Alzheimer’s . They have also demonstrated potential as antimalarial agents, cholesterol ester transfer protein (CETP) inhibitors (potentially useful for ameliorating hypercholesterolipidemia), and neuroprotective agents .
- Antibiotics: Certain quinolinones, which are related compounds, have broad spectrum activity against both Gram-negative and Gram-positive bacteria . Modifications to these compounds have led to the development of fluoroquinolinone antibiotics .
- Antimicrobial applications: Some tetrahydroquinolines display significant antimicrobial activity and have been used as folk remedies with anti-inflammatory, anticancer, and antimycobacterial properties .
- Cancer Research: Some quinoline derivatives display anticancer properties .
It is important to note:
- The search results do not specify the applications of this compound specifically, but rather tetrahydroquinolines as a class of compounds .
- One of the search results refers to research on 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, which displayed compelling selective anticancer properties .
- AKSci indicates that this product is intended for research and development use only and is not intended to be used in foods, cosmetics, drugs, or consumer products .
Mechanism of Action
The mechanism of action of 8-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of tetrahydroquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
- Hybrid molecules like H2 (logP measured experimentally via TLC) balance lipophilicity with pharmacophore integration .
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for 2-alkyl-THQs. For example, catalytic hydrogenation with [Ru(p-cymene)Cl₂]₂/I₂ (used for 2-Me-THQ ) could be adapted, though steric hindrance from the isopropyl group might require optimization.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s predicted logP is higher than 2-Me-THQ (logP ~2.5) but lower than H2 hybrid (experimental Rᴍ = 0.65 ). This balance may optimize blood-brain barrier penetration for CNS applications.
- Stability : 8-Substituted THQs (e.g., 8-Fluoro ) show stability in synthetic conditions, suggesting the 8-methyl group in the target compound is similarly robust.
Table 3: Physicochemical Data
| Compound | logP (Predicted/Experimental) | Synthetic Yield (%) |
|---|---|---|
| Target Compound | ~3.1 (calculated) | Not reported |
| 2-Me-THQ | ~2.5 | 72–86 |
| H2 Hybrid | Rᴍ = 0.65 (TLC) | 74 |
| 2-iBu-THQ | Not reported | 2 |
Biological Activity
8-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (CAS Number: 1547863-56-8) is a compound belonging to the tetrahydroquinoline family, which has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), in vitro assays, and case studies.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression and neurodegenerative diseases. Research indicates that this compound may exert its effects by:
- Inhibiting tubulin polymerization , which disrupts microtubule dynamics critical for cell division.
- Inducing apoptosis in cancer cells through mitochondrial pathways and caspase activation.
Anticancer Activity
A significant focus of research has been on the anticancer properties of tetrahydroquinoline derivatives. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 10.5 ± 1.3 | Induces apoptosis |
| A549 (Lung) | 8.7 ± 0.4 | Disrupts microtubule dynamics |
| MCF-7 (Breast) | 3.8 ± 0.3 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound's structural modifications can enhance its biological activity against specific cancer types .
Neuroprotective Effects
Research has also explored the neuroprotective potential of tetrahydroquinolines. For instance, certain analogues have been linked to the modulation of neurotoxic pathways associated with Parkinson's disease:
- Mechanism : The presence of tetrahydroisoquinoline structures has been implicated in neurotoxicity; however, modifications like those found in this compound may mitigate these effects.
In a study involving neurotoxicity models, it was found that tetrahydroquinoline derivatives could protect dopaminergic neurons from oxidative stress-induced damage .
Study on Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of various tetrahydroquinoline derivatives on cancer cell lines. The results indicated that the introduction of methyl groups significantly increased the compounds' inhibitory effects on cell proliferation:
"The introduction of methyl substituents at specific positions on the tetrahydroquinoline ring enhances binding affinity to tubulin and increases cytotoxicity against cancer cells" .
Neuroprotective Study
Another relevant study focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of Parkinson's disease:
"Compounds structurally similar to this compound demonstrated reduced neurotoxicity and improved survival rates of dopaminergic neurons under oxidative stress conditions" .
Q & A
Q. What are the standard synthetic methodologies for preparing 8-Methyl-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoline?
A one-pot tandem approach is widely used, involving cyclization and functionalization steps. For example, Guo et al. synthesized derivatives via a tandem Friedel-Crafts alkylation and cyclization sequence using Lewis acid catalysts (e.g., AlCl₃) in dichloromethane at 0°C to room temperature . Alternative routes include hybrid molecule synthesis, where tetrahydroquinoline scaffolds are coupled with bioactive fragments (e.g., ibuprofen) via amidation or alkylation .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Confirm structure and purity using:
- ¹H/¹³C NMR : Analyze proton environments (e.g., methyl groups at C-8 and C-2-isopropyl) and carbon shifts .
- IR Spectroscopy : Identify functional groups like N-H stretches (3,200–3,400 cm⁻¹) and aromatic C-H bends .
- LCMS : Verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Ensure C/H/N ratios align with theoretical values (tolerance ±0.4%) .
Q. What safety protocols are critical during handling and storage?
- Hazard Mitigation : Use PPE (gloves, lab coat) and respiratory protection (NIOSH-approved P95/P99 filters) due to acute oral toxicity (H302) and eye irritation (H319) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve regioselectivity compared to nonpolar solvents .
- Temperature Gradients : Gradual heating (e.g., 0°C → 60°C) reduces side reactions like over-alkylation .
Q. How should researchers address contradictions in reported synthetic yields or byproduct profiles?
- Condition Comparison : Replicate conflicting protocols while monitoring variables (e.g., catalyst purity, moisture levels) .
- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., dimerized intermediates or unreacted starting materials) .
- Mechanistic Studies : Probe reaction pathways via DFT calculations to explain divergent outcomes .
Q. What strategies improve regioselectivity in C-2 and C-8 substitutions?
- Directing Groups : Introduce temporary substituents (e.g., –OMe at C-7) to steer electrophilic attacks to desired positions .
- Steric Control : Bulkier reagents (e.g., tert-butyl isocyanide) favor less hindered sites (e.g., C-8 over C-6) .
Q. How can bifunctional tetrahydroquinoline derivatives be designed for enhanced bioactivity?
- Hybridization : Link tetrahydroquinoline cores to pharmacophores (e.g., NSAIDs) via amide or ester linkages .
- Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at C-4 or C-8 .
- Dual-Substitution : Introduce electron-withdrawing (e.g., –NO₂) and electron-donating (e.g., –NH₂) groups to modulate electronic effects .
Q. What factors influence the compound’s stability under varying experimental conditions?
- Oxidative Degradation : Monitor via accelerated stability studies (40°C/75% RH) with HPLC; antioxidants (e.g., BHT) may mitigate decomposition .
- pH Sensitivity : Test solubility and degradation in buffered solutions (pH 1–13); protonation at N-1 increases aqueous stability .
Q. How do substituent positions and electronic properties affect biological activity?
- C-8 Methyl : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
- C-2 Isopropyl : Steric bulk reduces metabolic oxidation, prolonging half-life .
- Electron-Deficient Cores : Nitro or trifluoromethyl groups at C-6/C-7 increase antimicrobial potency .
Q. What methodologies are effective for analyzing reaction byproducts or degradation products?
- High-Resolution MS : Identify unknown impurities via exact mass matching (e.g., dimer m/z = 2× parent ion ± adducts) .
- NMR Spin-Saturation Transfer : Detect transient intermediates in real-time reaction monitoring .
- Tandem Chromatography : Couple HPLC with diode-array detection (DAD) to resolve co-eluting species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
